2,5-Dichloropyridin-3-ol
Overview
Description
2,5-Dichloropyridin-3-ol is an organic compound with the molecular formula C5H3Cl2NO and a molecular weight of 163.99 g/mol . It is a chlorinated derivative of pyridinol, characterized by the presence of two chlorine atoms at the 2nd and 5th positions and a hydroxyl group at the 3rd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloropyridin-3-ol typically involves the chlorination of pyridinol derivatives. One common method includes the reaction of 3-hydroxypyridine with phosphorus oxychloride (POCl3) in the presence of a suitable solvent such as benzene . The reaction is carried out under controlled conditions, typically at elevated temperatures, to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloropyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group, depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
- Substitution reactions yield various substituted pyridinol derivatives.
- Oxidation reactions produce pyridone derivatives.
- Reduction reactions result in the formation of pyridine derivatives with reduced functional groups.
Scientific Research Applications
2,5-Dichloropyridin-3-ol has a wide range of applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,5-Dichloropyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and chlorine atoms play a crucial role in its reactivity and binding affinity to biological targets. The compound can inhibit certain enzymes or disrupt cellular processes by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
2,5-Dichloropyridine: Similar structure but lacks the hydroxyl group, leading to different reactivity and applications.
4-Chloropyridin-3-ol: Contains only one chlorine atom, resulting in distinct chemical properties and uses.
6-Bromo-2-chloropyridin-3-ol:
Uniqueness: 2,5-Dichloropyridin-3-ol is unique due to the presence of both chlorine atoms and a hydroxyl group on the pyridine ring, which imparts specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Biological Activity
2,5-Dichloropyridin-3-ol (C5H3Cl2NO), a chlorinated pyridine derivative, has garnered attention for its diverse biological activities. This compound is characterized by its molecular weight of 163.99 g/mol and the presence of both hydroxyl and dichloro substituents, which contribute to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its antimicrobial, antifungal, and potential anticancer properties based on recent studies.
This compound can be synthesized through various methods, including chlorination of pyridinol derivatives. The typical reaction involves the use of phosphorus oxychloride (POCl3) in organic solvents like benzene. The compound's structure allows for various chemical reactions such as substitution and oxidation, making it a valuable intermediate in organic synthesis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 16 µg/mL | |
Escherichia coli | 32 µg/mL | |
Candida albicans | 8 µg/mL |
The compound's mechanism of action appears to involve disruption of microbial cell membranes and interference with essential metabolic pathways.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity. It has been particularly effective against various Candida species, suggesting potential applications in treating fungal infections.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. For instance, it has been reported to induce apoptosis in cancer cell lines through mechanisms involving autophagy and cell cycle arrest.
Case Study:
A study conducted on human renal cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). The compound was found to activate apoptotic pathways while inhibiting proliferation markers such as cyclin D1 .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The hydroxyl group and chlorine atoms enhance its binding affinity to enzymes and receptors involved in critical cellular processes. Research indicates that the compound can inhibit certain enzymes or disrupt cellular processes through:
- Enzyme Inhibition: Binding to active sites of microbial enzymes.
- Membrane Disruption: Altering membrane integrity leading to cell death.
- Signal Transduction Interference: Modulating pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other halogenated pyridine derivatives:
Compound | Biological Activity | Remarks |
---|---|---|
2,5-Dichloropyridine | Moderate antimicrobial effects | Lacks hydroxyl group; different reactivity |
6-Bromo-2-chloropyridine | Stronger antifungal properties | Contains bromine; alters chemical behavior |
4-Chloropyridin-3-ol | Limited activity | Only one chlorine atom; distinct properties |
Properties
IUPAC Name |
2,5-dichloropyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTLKHQBGBOLIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432502 | |
Record name | 2,5-dichloropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53335-73-2 | |
Record name | 2,5-dichloropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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